
N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride, also known as CBDH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CBDH belongs to the family of diamine compounds and has been studied extensively for its ability to modulate various biological processes.
Mécanisme D'action
N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride exerts its biological effects by modulating various signaling pathways in the body. It has been shown to activate the p53 pathway, which is responsible for inducing apoptosis in cancer cells. This compound also modulates the PI3K/AKT pathway, which is involved in cell survival and proliferation. In addition, this compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of tumor angiogenesis, neuroprotection, and modulation of the immune response. This compound has also been shown to have antioxidant properties and to inhibit the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride has several advantages for lab experiments, including its high purity and stability. However, this compound can be difficult to synthesize, and its solubility can be limited in certain solvents.
Orientations Futures
There are several future directions for the study of N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride, including further investigation of its potential therapeutic applications in cancer, neurology, and immunology. Additionally, the development of more efficient synthesis methods and the optimization of this compound's pharmacological properties may lead to the development of new drugs with improved efficacy and safety profiles.
Méthodes De Synthèse
N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride can be synthesized using various methods, including the reaction of 3-chlorobenzylamine with cyclohexane-1,4-diamine in the presence of hydrochloric acid. The resulting product is purified using recrystallization techniques to obtain this compound in its pure form.
Applications De Recherche Scientifique
N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting tumor angiogenesis. In neurology, this compound has been studied for its potential neuroprotective effects and ability to prevent neurodegeneration. In immunology, this compound has been shown to modulate the immune response by regulating cytokine production and T-cell activation.
Propriétés
IUPAC Name |
4-N-[(3-chlorophenyl)methyl]cyclohexane-1,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.ClH/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13;/h1-3,8,12-13,16H,4-7,9,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHDKKZAZLFKKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CC(=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

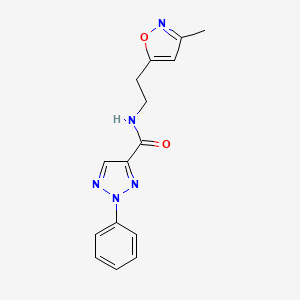

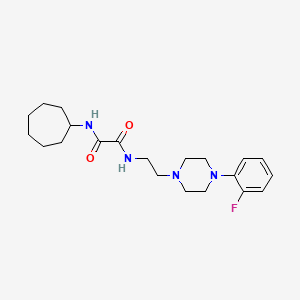
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2546937.png)
![2,2,2-trifluoroethyl N-(4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}phenyl)carbamate](/img/structure/B2546940.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B2546941.png)
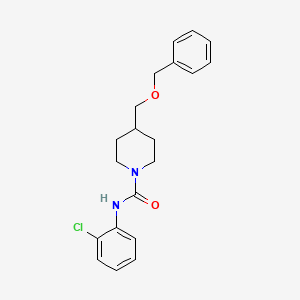
![N-1,3-benzodioxol-5-yl-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2546947.png)
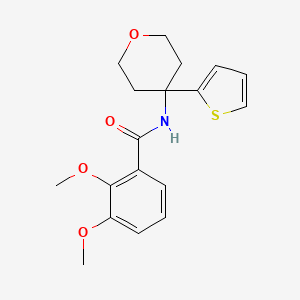
![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2546950.png)
![5-methyl-N-(2-(methylthio)phenyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2546951.png)
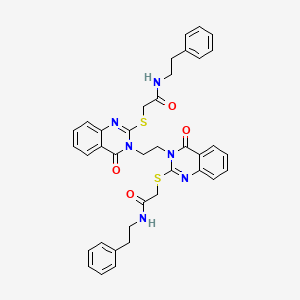

![N-(2,5-dimethylphenyl)-2-ethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide](/img/no-structure.png)